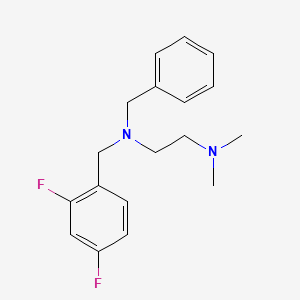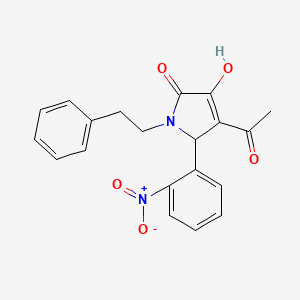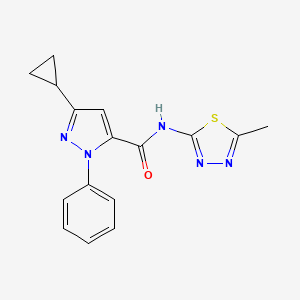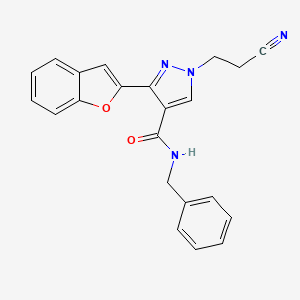
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide, also known as MPB, is a chemical compound that has been widely used in scientific research as a selective antagonist of the melanocortin-4 receptor (MC4R). This receptor is involved in the regulation of food intake, energy expenditure, and glucose metabolism. Therefore, MPB has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves its selective binding to MC4R and subsequent inhibition of α-MSH binding. This leads to a decrease in cAMP signaling and activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, resulting in reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It reduces food intake, body weight, and fat mass, while increasing energy expenditure and insulin sensitivity. This compound has also been shown to improve glucose tolerance and reduce inflammation in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its high selectivity for MC4R, which allows for precise investigation of the role of this receptor in metabolic regulation. However, one limitation is that this compound has a relatively short half-life in vivo, which may affect its efficacy and require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide and MC4R. One area of interest is the development of more potent and selective MC4R antagonists for therapeutic use in metabolic disorders. Another area of research is the investigation of the role of MC4R in other physiological processes, such as inflammation and cardiovascular function. Additionally, the use of this compound in combination with other compounds or therapies may have synergistic effects on metabolic regulation.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves the reaction between 2-(2-methylphenoxy)butyric acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has been extensively used as a tool compound in various scientific studies to investigate the role of MC4R in metabolic regulation. It has been shown to inhibit the binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R, thereby reducing food intake and increasing energy expenditure in animal models. This compound has also been used to study the effects of MC4R on glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-8-13(16)2)17(20)19-12-14-9-6-7-11-18-14/h4-11,15H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSOJCBPZVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4943255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)


![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)

![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)